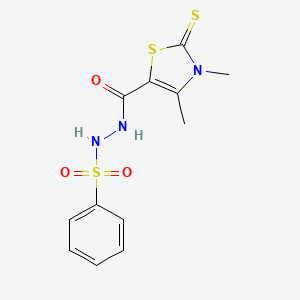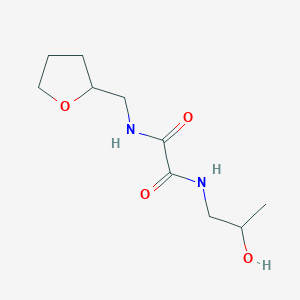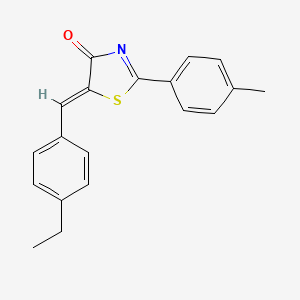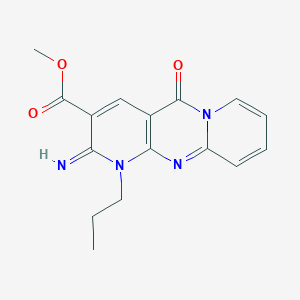
3,4-dimethyl-N'-(phenylsulfonyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural features and reactivity.
Preparation Methods
The synthesis of N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC), and the resulting solid is filtered and washed with water to obtain the desired product .
Chemical Reactions Analysis
N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Scientific Research Applications
N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes like carbonic anhydrase IX by binding to the active site, thereby blocking the enzyme’s activity . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE can be compared with other benzenesulfonyl derivatives, such as:
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BS-THQ): Known for its antibacterial activity.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline (4-NH2 BS-THQ): Demonstrates a broader spectrum of antibacterial activity
Properties
Molecular Formula |
C12H13N3O3S3 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C12H13N3O3S3/c1-8-10(20-12(19)15(8)2)11(16)13-14-21(17,18)9-6-4-3-5-7-9/h3-7,14H,1-2H3,(H,13,16) |
InChI Key |
WRFHUWVYAILZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=O)NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11608470.png)
![1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11608476.png)
![5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11608489.png)
![4,8-Diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrolium](/img/structure/B11608502.png)
![N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11608509.png)
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)propanamide](/img/structure/B11608516.png)
![ethyl (5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11608517.png)
![3-[(2E)-2-(4-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11608521.png)
![7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11608539.png)
![N,7-diethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608550.png)



![2-[(4-methylphenyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11608565.png)
